molecular formula C57H94O35 B1675397 Limaprost alfadex CAS No. 88852-12-4

Limaprost alfadex

Número de catálogo B1675397
Número CAS: 88852-12-4
Peso molecular: 1339.3 g/mol
Clave InChI: AURWGUVCKQSRJX-AAHQNLRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Limaprost alfadex is an oral prostaglandin E1 analog . It is used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .


Molecular Structure Analysis

The molecular structure of Limaprost alfadex is represented by the chemical formula C22H36O5 . Its average weight is 380.525 and its mono-isotopic weight is 380.256274259 .


Chemical Reactions Analysis

Limaprost alfadex forms an inclusion complex with β-Cyclodextrin in the solid state . The molecular mobility of water in the solid state is constrained by β-Cyclodextrin .


Physical And Chemical Properties Analysis

Limaprost alfadex has a chemical formula of C57H94O35 . Its exact mass is not specified, but its molecular weight is 1,339.340 . The elemental analysis shows that it contains Carbon (51.12%), Hydrogen (7.07%), and Oxygen (41.81%) .

Aplicaciones Científicas De Investigación

Limaprost Alfadex in Neurology and Spinal Conditions

1. Treatment for Spinal Cord Compression:

  • Limaprost alfadex has shown promise in preventing the decline of forced locomotion capability in rats with chronic compression of the cervical cord. This study suggests potential applications for similar conditions in humans (Kurokawa et al., 2011).

2. Alleviating Symptoms of Myelopathy:

  • In patients with cervical spinal canal stenosis, limaprost alfadex improved myelopathy symptoms. Objective scoring and quantitative data confirmed its efficacy (Sugawara et al., 2009).

3. Efficacy in Lumbar Spinal Stenosis with Osteoporosis:

  • A study using a crossover design compared the efficacy of limaprost alfadex and elcatonin in patients with lumbar spinal stenosis and concurrent osteoporosis. The results highlighted specific improvements in certain symptoms, indicating its potential use for this patient group (Kanchiku et al., 2014).

Limaprost Alfadex in Pharmacology and Drug Stability

4. Stability Enhancement with β-Cyclodextrin:

  • Research on the stabilization of limaprost using β-cyclodextrin found that this method significantly improved its chemical stability under humid conditions. This has implications for the formulation and storage of limaprost alfadex tablets (Inoue et al., 2014).

5. Examining Degradation Mechanisms:

  • Another study investigated the degradation mechanisms of limaprost in solid dosage forms. It highlighted how different pharmaceutical excipients affect the stability of limaprost, offering insights into optimal formulation strategies (Moribe et al., 2007).

Limaprost Alfadex in Other Therapeutic Areas

6. Treatment of Erectile Dysfunction:

  • A study investigated the effect of limaprost on erectile dysfunction, comparing its effects to a Chinese herbal drug. Limaprost showed effectiveness for mild erectile dysfunction, presenting a potential therapeutic use in this area (Sato et al., 1997).

7. Quality of Life Improvement in Lumbar Spinal Stenosis:

  • Limaprost was found to be effective in improving quality of life measures in patients with symptomatic lumbar spinal stenosis. This randomized controlled trial emphasized its impact on patient-reported outcomes, such as health-related quality of life and satisfaction (Matsudaira et al., 2009).

Mecanismo De Acción

Limaprost alfadex works by promoting vasodilation (widening of the blood vessels), improving blood flow, and inhibiting platelet aggregation (clumping together of blood cells) . This helps improve circulation, especially in the smaller blood vessels .

Safety and Hazards

When handling Limaprost alfadex, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(Z)-6-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O30.C21H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-8-15(2)13-16(22)11-12-18-17(19(23)14-20(18)24)9-6-5-7-10-21(25)26/h7-54H,1-6H2;7,10-12,15-18,20,22,24H,3-6,8-9,13-14H2,1-2H3,(H,25,26)/b;10-7-,12-11+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,18+,20+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURWGUVCKQSRJX-UYCJUBBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC/C=C\C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H94O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88852-12-4
Record name Limaprost alfadex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088852124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.